Cas no 885-23-4 (acridine-9-carbaldehyde)

Acridine-9-carbaldehyde is a versatile heterocyclic aldehyde widely used in organic synthesis and pharmaceutical research. Its rigid acridine backbone and reactive aldehyde group make it a valuable intermediate for constructing fluorescent probes, ligands, and bioactive compounds. The compound exhibits strong fluorescence properties, enabling applications in imaging and sensor development. Its stability and well-defined reactivity facilitate efficient derivatization, including condensation and nucleophilic addition reactions. Acridine-9-carbaldehyde is particularly useful in the synthesis of acridine-based dyes, catalysts, and therapeutic agents. High purity grades ensure reproducibility in research and industrial applications, making it a reliable choice for advanced chemical and material science endeavors.
acridine-9-carbaldehyde structure
acridine-9-carbaldehyde structure
Product Name:acridine-9-carbaldehyde
CAS No:885-23-4
MF:C14H9NO
MW:207.227363348007
MDL:MFCD00616515
CID:722901
PubChem ID:98663
Update Time:2025-06-08

acridine-9-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 9-Acridinecarboxaldehyde (8CI)(9CI)
    • 9-acridinecarboxaldehyde
    • acridine-9-carbaldehyde
    • ACRIDINE-9-CARBOXALDEHYDE
    • Acridin-9-carbaxaldehyde
    • AKOS015904343
    • 885-23-4
    • EN300-235932
    • 5XN5ZGH695
    • A853359
    • 9-ACRINALDEHYDE
    • FT-0709258
    • Q27456991
    • 9-ACRIDINOYL
    • ISOCABSXIKQOOV-UHFFFAOYSA-N
    • Acridine, 9-formyl-
    • NS00133078
    • 9-Acridinealdehyde
    • 9-Acridine carboxaldehyde
    • NSC 158261
    • AMY41958
    • UNII-5XN5ZGH695
    • NSC158261
    • 9-Acridinecarboxaldehyde(8ci)(9ci)
    • 9-Formylacridine
    • DTXSID50237081
    • 9-ACRIDINECARBONYL
    • NSC-158261
    • SCHEMBL3042274
    • Acridine-9-carboxaldehyde, 97%
    • 9-Acridinecarboxaldehyde; 9-Acridinealdehyde; 9-Formylacridine; NSC 158261
    • F2174-0002
    • DB-077325
    • AQ-344/09638033
    • 9-acridinecarbaldehyde
    • MDL: MFCD00616515
    • Inchi: 1S/C14H9NO/c16-9-12-10-5-1-3-7-13(10)15-14-8-4-2-6-11(12)14/h1-9H
    • InChI Key: ISOCABSXIKQOOV-UHFFFAOYSA-N
    • SMILES: O=CC1C2C=CC=CC=2N=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 207.068414
  • Monoisotopic Mass: 207.068414
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30
  • XLogP3: 3

Experimental Properties

  • Density: 1.274
  • Melting Point: 144-149 °C
  • Boiling Point: 416.4°Cat760mmHg
  • Flash Point: 211.7°C
  • Refractive Index: 1.758
  • PSA: 29.96000
  • LogP: 3.20050

acridine-9-carbaldehyde Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xn
  • Storage Condition:2-8°C

acridine-9-carbaldehyde Pricemore >>

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acridine-9-carbaldehyde Production Method

Production Method 1

Reaction Conditions
1.1R:Oxone, C:125825-47-0, C:25014-41-9, C:Poly-4-vinylpyridine, S:H2O, rt, pH 7
Reference
High-Valent Iron-Oxo Complexes as Dominant Species to Eliminate Pharmaceuticals and Chloride-Containing Intermediates by the Activation of Peroxymonosulfate Under Visible Irradiation
By Zhu, Zhexin et al, Catalysis Letters, 2020, 150(5), 1355-1367

acridine-9-carbaldehyde Raw materials

acridine-9-carbaldehyde Preparation Products

acridine-9-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:885-23-4)acridine-9-carbaldehyde
Order Number:A853359
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:45
Price ($):774.0
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:885-23-4)9-acridinecarboxaldehyde
Order Number:sfd8964
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
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Additional information on acridine-9-carbaldehyde

Properties and Applications of Acridine-9-carbaldehyde (CAS No. 885-23-4)

Acridine-9-carbaldehyde, with the chemical formula C13H9NO, is a heterocyclic organic compound belonging to the acridine family. This compound is characterized by a fused benzene and pyridine ring system, with a formyl group (-CHO) at the 9-position of the acridine core. Its unique structural features make it a valuable intermediate in synthetic chemistry and a promising candidate for various biochemical applications.

The CAS number 885-23-4 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and industrial applications. The presence of the aldehyde functional group in acridine-9-carbaldehyde enhances its reactivity, making it a versatile building block for further chemical modifications. This reactivity has been exploited in the synthesis of more complex molecules, including pharmacologically active compounds.

In recent years, acridine-9-carbaldehyde has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. Research has demonstrated that acridine derivatives exhibit a broad spectrum of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties. The formyl group in acridine-9-carbaldehyde serves as a key site for functionalization, allowing chemists to design novel derivatives with enhanced specificity and efficacy.

One of the most compelling aspects of acridine-9-carbaldehyde is its role in the development of small-molecule inhibitors targeting specific biological pathways. For instance, studies have shown that acridine-based compounds can interact with DNA and RNA, leading to the disruption of viral replication or the induction of apoptosis in cancer cells. The ability of acridine-9-carbaldehyde to undergo further derivatization has enabled researchers to fine-tune these interactions, improving drug-like properties such as solubility, bioavailability, and metabolic stability.

The synthesis of acridine-9-carbaldehyde typically involves multi-step organic reactions, starting from readily available precursors. Advanced synthetic methodologies have been developed to improve yield and purity, making it more accessible for large-scale applications. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated oxidations have been particularly useful in constructing the acridine core structure efficiently.

Recent advancements in computational chemistry have also contributed to the optimization of acridine-9-carbaldehyde synthesis. Molecular modeling and density functional theory (DFT) calculations have helped predict reaction outcomes and identify optimal conditions for high-yield production. These computational tools are indispensable in modern drug discovery pipelines, where rapid screening and optimization are essential.

Beyond its pharmaceutical applications, acridine-9-carbaldehyde finds utility in materials science and agrochemical research. Its ability to form stable complexes with metal ions has been explored in the development of luminescent probes for biological imaging. Additionally, derivatives of this compound have shown promise as intermediates in the synthesis of crop protection agents, contributing to sustainable agricultural practices.

The environmental impact of producing and using acridine-9-carbaldehyde is another critical consideration. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Biocatalytic methods, where enzymes are used to facilitate reactions under mild conditions, represent an emerging trend in sustainable chemistry. Such approaches align with global initiatives to promote eco-friendly chemical manufacturing.

In conclusion, acridine-9-carbaldehyde (CAS No. 885-23-4) is a multifunctional compound with diverse applications across multiple scientific disciplines. Its unique structural properties and reactivity make it an invaluable tool for researchers working on drug discovery, materials science, and environmental chemistry. As our understanding of molecular interactions continues to evolve, the potential uses for acridine-9-carbaldehyde are likely to expand further, driving innovation in both academic research and industrial applications.

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Amadis Chemical Company Limited
(CAS:885-23-4)acridine-9-carbaldehyde
A853359
Purity:99%
Quantity:5g
Price ($):774.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:885-23-4)9-acridinecarboxaldehyde
sfd8964
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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